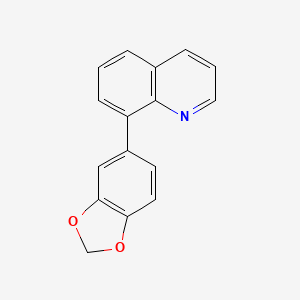

8-(1,3-benzodioxol-5-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(1,3-benzodioxol-5-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-3-11-4-2-8-17-16(11)13(5-1)12-6-7-14-15(9-12)19-10-18-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXYFFKHWVQJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Quantitative Structure Activity Relationship Qsar :

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of quinoline (B57606) derivatives, a QSAR model would be developed by:

Data Collection: A set of quinoline analogs with known biological activities (e.g., as enzyme inhibitors or antimicrobial agents) would be compiled.

Descriptor Calculation: Various physicochemical, electronic, and topological properties (descriptors) of the molecules are calculated using specialized software. These can include parameters like logP (hydrophobicity), molar refractivity, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Model Development: Statistical methods, such as multiple linear regression, are used to create an equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized quinoline derivatives, guiding the design of more potent compounds.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding drug-receptor interactions and in screening virtual libraries of compounds. The process involves:

Target Identification: A specific protein target relevant to a disease is chosen.

Binding Site Prediction: The active site or binding pocket of the protein is identified.

Ligand Docking: The quinoline (B57606) derivative is placed into the binding site in various conformations and orientations. A scoring function then estimates the binding affinity for each pose.

Analysis of Interactions: The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoline derivative and the protein.

By using molecular docking, researchers can prioritize which derivatives of a lead compound like 8-(1,3-benzodioxol-5-yl)quinoline would most likely bind effectively to a target, thus focusing synthetic efforts on the most promising candidates.

Virtual Screening:

Virtual screening is a computational approach that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This is often done using a combination of methods, including QSAR and molecular docking, to filter and rank compounds for further experimental testing.

While the specific application of these computational methods to 8-(1,3-benzodioxol-5-yl)quinoline is not documented, the established success of these techniques for other quinoline-based scaffolds suggests that they would be a viable strategy for the rational design of its derivatives.

Hypothetical Application to this compound

If one were to initiate a computational screening program for this compound, the following steps would likely be taken:

Target Selection: Based on the known biological activities of similar quinoline (B57606) structures, a relevant protein target would be selected.

Initial Docking: this compound would be docked into the active site of the target protein to predict its binding mode and affinity.

Derivative Design: A virtual library of derivatives would be created by adding various substituents at different positions on the quinoline and benzodioxole rings.

Virtual Screening of Derivatives: This library would be screened using molecular docking to predict the binding affinities of the designed derivatives.

QSAR Model Development: If a sufficient number of derivatives with known activities were available or synthesized and tested, a QSAR model could be developed to further refine the design process.

Prioritization for Synthesis: Based on the combined results of docking and QSAR, the most promising derivatives would be selected for chemical synthesis and subsequent biological evaluation.

This in silico approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success.

Computational and Theoretical Investigations of 8 1,3 Benzodioxol 5 Yl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations provide insights into the geometry, stability, and electronic properties of a compound.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 8-(1,3-benzodioxol-5-yl)quinoline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The stability of the molecule is indicated by the optimized energy value. In related quinoline (B57606) derivatives, DFT calculations have been used to refine and understand the geometries obtained from experimental methods like X-ray crystallography. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wikipedia.orglibretexts.org A large HOMO-LUMO gap generally implies high stability and low reactivity. nih.gov For similar quinoline-benzodioxole chalcones, the HOMO has been observed to be located on the benzodioxole and linker regions, while the LUMO is often centered on the quinoline part of the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This data is illustrative for a generic quinoline derivative and not specific to this compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). These maps are valuable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. For a quinoline derivative, one would expect negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the benzodioxole group, indicating these as likely sites for hydrogen bonding or coordination.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotational bond between the quinoline and benzodioxole rings, MD simulations can explore the different possible conformations (spatial arrangements) and their relative stabilities. nih.gov This provides insight into the molecule's behavior in different environments, such as in solution, which is crucial for understanding its biological activity and interactions with other molecules. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are often used.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.govresearchgate.net This involves calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data (Note: This data is illustrative and not specific to this compound)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Major 1H NMR Signal (Aromatic) | 7.0 - 9.0 ppm |

| Major 13C NMR Signal (Aromatic) | 110 - 150 ppm |

| C=N Stretch (IR) | ~1600 cm⁻¹ |

| C-O-C Stretch (IR) | ~1250 cm⁻¹ |

Quantum Chemical Parameters for Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to predict the global reactivity of a molecule. nih.gov

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.gov For instance, a molecule with high chemical hardness is generally less reactive. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Graveoline |

| 2-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline |

| (E)-N-(4-(3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide |

Global Reactivity Descriptors

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a quantitative measure of the stability and reactivity of a molecule.

The HOMO and LUMO energies for this derivative were found to be -7.3259 eV and -1.6120 eV, respectively, resulting in a significant energy gap of 5.7138 eV. rsc.org A large energy gap is indicative of high kinetic stability and low chemical reactivity. rsc.org Based on these frontier orbital energies, the following global reactivity descriptors were calculated for the derivative:

| Descriptor | Value | Reference |

| Chemical Hardness (η) | 2.86 eV | rsc.org |

| Chemical Softness (S) | 0.18 eV⁻¹ | rsc.org |

| Electrophilicity Index (ω) | 3.50 eV | rsc.org |

| Chemical Potential (µ) | -4.47 eV | rsc.org |

The high value of chemical hardness and low value of chemical softness suggest that this quinoline-benzodioxole derivative is a "hard" molecule, characterized by low polarizability and high kinetic stability. rsc.org The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons. DFT is a widely used method for understanding the electronic structures and reactivity of molecular systems. nih.gov

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, are used to identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. arabjchem.org

f⁺(r) : for nucleophilic attack (addition of an electron).

f⁻(r) : for electrophilic attack (removal of an electron).

f⁰(r) : for radical attack.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, can exhibit significant NLO responses. Computational methods play a crucial role in the design and prediction of the NLO properties of novel materials. nih.gov

First and Second Hyperpolarizabilities (β, γ)

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to the second-order NLO effects, while the second hyperpolarizability (γ) governs third-order NLO phenomena. nih.gov Theoretical calculations, often employing a finite field (FF) approach, can predict these values. rsc.org

For the aforementioned (E)-N-(4-(3-(benzo[d] arabjchem.orgresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, theoretical DFT studies have indicated strong NLO properties. rsc.orgrsc.orgnih.govrsc.org The calculation of the electric dipole moment, linear polarizability, and first and second hyperpolarizability tensors were performed to explore these properties. rsc.org Such studies on related quinoline-carbazole compounds have also shown that the strategic placement of donor and acceptor groups can lead to promising NLO behavior with high hyperpolarizability values. nih.gov The design of molecules with a D–A–D–π–A (Donor-Acceptor-Donor-π-Acceptor) configuration has been shown to enhance the NLO response. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many molecules exhibiting significant NLO properties. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a large change in the dipole moment and enhanced NLO response. rsc.orgnih.gov

The structure of this compound, which links an electron-rich 1,3-benzodioxole (B145889) group to the quinoline moiety, suggests the potential for ICT. The 1,3-benzodioxole can act as a π-electron donor, while the quinoline system can function as an electron acceptor. This donor-acceptor architecture is a key feature in the design of NLO chromophores. rsc.org

Studies on other quinoline-based systems have elucidated the mechanisms of ICT. For example, in 8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol, excited-state intramolecular charge transfer is coupled with proton transfer. rsc.org In other quinoline derivatives, the twisting of an amino group can lead to the formation of an ICT state responsible for anomalous fluorescence. nih.gov The efficiency of ICT is often dependent on the electronic nature of the substituents and the geometry of the molecule. nih.gov In some systems, the presence of electron-donating and electron-withdrawing groups can lead to the formation of a supramolecular structure through π-π conjugation, facilitating ICT. mdpi.com

Chemical Reactivity and Mechanistic Pathways of 8 1,3 Benzodioxol 5 Yl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Quinoline (B57606) and Benzodioxole Rings

Electrophilic Aromatic Substitution (EAS):

The quinoline ring system is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, electrophilic substitution on the quinoline portion of 8-(1,3-benzodioxol-5-yl)quinoline is expected to occur on the carbocyclic ring (the benzene part) rather than the heterocyclic ring. researchgate.netyoutube.com Specifically, positions 5 and 8 are the most favored sites for electrophilic attack in quinoline itself. researchgate.netreddit.com However, the presence of the bulky 1,3-benzodioxol-5-yl substituent at the 8-position will sterically hinder attack at this site and direct incoming electrophiles to the 5 and 7 positions.

In contrast, the 1,3-benzodioxole (B145889) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atoms. chemicalbook.com The positions ortho and para to the oxygen atoms are the most nucleophilic. Therefore, electrophilic attack on the benzodioxole moiety of this compound is anticipated to occur at the positions adjacent to the ether linkages.

The interplay of these directing effects can be complex. For instance, bromination of 8-substituted quinolines can lead to a mixture of mono- and di-bromo derivatives, with the substitution pattern depending on the nature of the substituent at the 8-position and the reaction conditions. researchgate.net Theoretical studies using density functional theory (DFT) on 8-hydroxyquinoline (B1678124) have been employed to predict the most likely sites for electrophilic substitution. orientjchem.orgresearchgate.net

Nucleophilic Aromatic Substitution (NAS):

The quinoline ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution. quimicaorganica.orgresearchgate.net Therefore, if this compound were to be halogenated at the 2- or 4-position, it would become a substrate for various nucleophilic substitution reactions. The reactivity of chloroquinolines in such reactions is well-documented, with studies showing that the reaction conditions (neutral, acidic, or basic) can significantly influence the outcome. researchgate.net

The 1,3-benzodioxole ring is generally not reactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Oxidation Reactions (e.g., Quinoline N-oxides formation)

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can be readily oxidized to form the corresponding N-oxide. researchgate.net This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. ias.ac.inarkat-usa.org The formation of this compound N-oxide would significantly alter the electronic properties of the quinoline ring, making it more susceptible to both electrophilic and nucleophilic attack.

Quinoline N-oxides are versatile intermediates in organic synthesis. For example, they can be used in oxidative cyclization reactions and for the preparation of various substituted quinolines. sigmaaldrich.com The oxidation of 8-hydroxyquinoline to its N-oxide has been studied, and methods for its synthesis and separation have been developed. ias.ac.inchemicalbook.com

The 1,3-benzodioxole moiety can also undergo oxidation, particularly under strong oxidizing conditions. Cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles can lead to the formation of a 2-hydroxy derivative, which can then undergo further reactions. nih.gov

Reduction Reactions (e.g., Quinoline Ring Reduction)

The quinoline ring can be reduced to either 1,2,3,4-tetrahydroquinoline (B108954) or decahydroquinoline, depending on the reaction conditions and the catalyst used. acs.org The reduction of the heterocyclic ring is generally favored. Catalytic hydrogenation is a common method for this transformation, and various catalysts, including nickel-cobalt (B8461503) nanoparticles and ruthenium complexes, have been shown to be effective for the hydrogenation of quinolines. acs.org

A regioselective semireduction of quinolines to 1,2,3,4-tetrahydroquinolines has also been achieved through a hydrogen atom transfer (HAT)-promoted hydrosilylation. nih.gov This method offers a way to selectively reduce the pyridine (B92270) part of the quinoline ring system. The kinetics and reaction network of quinoline hydrodenitrogenation have been studied to understand the underlying chemical processes. osti.govacs.org

Catalytic Transformations Involving the Quinoline Nitrogen or Benzodioxole Oxygen Atoms

The nitrogen atom of the quinoline ring can act as a ligand, coordinating to metal centers and facilitating various catalytic transformations. Quinoline derivatives are known to form complexes with copper and other transition metals, which can then catalyze reactions such as the oxidation of catechol. mdpi.com The lone pair of electrons on the quinoline nitrogen can also be involved in directing catalytic reactions. nih.gov

The oxygen atoms of the benzodioxole moiety can also participate in metal coordination, although this is less common than with the quinoline nitrogen. The ability of this compound to act as a bidentate ligand, coordinating through both the quinoline nitrogen and one of the benzodioxole oxygens, could lead to interesting catalytic applications.

Reaction Kinetics and Thermodynamic Considerations

The rates of the various reactions that this compound can undergo are influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts. osti.gov For example, the kinetics of electrophilic aromatic substitution will depend on the strength of the electrophile and the electron density at different positions on the aromatic rings. researchgate.net

The thermodynamic stability of the starting material, intermediates, and products will determine the position of equilibrium for a given reaction. youtube.com For instance, in the sulfonation of quinoline, the kinetically favored product at lower temperatures can isomerize to the thermodynamically more stable product at higher temperatures. researchgate.net Understanding the kinetic and thermodynamic parameters of these reactions is crucial for controlling the reaction outcome and optimizing the synthesis of desired products. researchgate.net

Coordination Chemistry and Metalligand Interactions of 8 1,3 Benzodioxol 5 Yl Quinoline

Ligand Design Principles for Quinoline-Based Systems

The design of quinoline-based ligands for metal coordination is guided by several key principles aimed at achieving specific functionalities in the resulting metal complexes. The quinoline (B57606) moiety itself is an excellent anchor for ligand design due to its inherent electronic properties and the ability of its nitrogen atom to coordinate with metal ions. researchgate.net The position of substituents on the quinoline ring plays a crucial role in determining the ligand's coordination behavior and the properties of the subsequent metal complex.

For instance, substituents at the 8-position of the quinoline ring, such as in 8-hydroxyquinoline (B1678124) (8-HQ), can create a bidentate chelate with a metal ion, involving the quinoline nitrogen and the substituent's donor atom. rroij.comnih.gov This chelation effect significantly enhances the stability of the metal complexes. researchgate.net The electronic nature of the substituent is also a critical design element. Electron-donating groups can increase the electron density on the quinoline nitrogen, enhancing its donor capacity and leading to more stable metal complexes. Conversely, electron-withdrawing groups can modulate the redox properties of the complex. scispace.com

In the case of 8-(1,3-benzodioxol-5-yl)quinoline, the 1,3-benzodioxole (B145889) group is attached at the 8-position. This substituent can influence the ligand's properties in several ways. The benzodioxole moiety is a relatively electron-rich aromatic system, which can impact the electronic environment of the quinoline ring. Furthermore, the steric bulk of the benzodioxole group can influence the coordination geometry around the metal center, potentially leading to unique structural and reactivity patterns. The design of this ligand, therefore, combines the established chelating ability of the 8-substituted quinoline framework with the electronic and steric influence of the benzodioxole substituent.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. researchgate.net

The synthesis of complexes of this compound would likely follow established procedures for other 8-substituted quinolines. For instance, reacting the ligand with a metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol, often with gentle heating, would be a common starting point. nih.goviosrjournals.org

The characterization of these new metal complexes would rely on a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal ion. Mass spectrometry can be used to determine the molecular weight of the complex. nih.govrsc.org

Transition metals like copper, iron, and zinc are frequently used to form complexes with quinoline-based ligands due to their versatile coordination chemistry and relevant applications.

Copper Complexes: Copper(II) complexes with 8-substituted quinolines often adopt square-planar or distorted octahedral geometries. scirp.org The synthesis typically involves mixing the ligand with a copper(II) salt, such as CuCl₂ or Cu(OAc)₂, in a suitable solvent. nih.gov The resulting complexes are often colored and can be characterized by techniques like UV-Vis and EPR spectroscopy. nih.gov Dinuclear copper(I) complexes with quinoline ligands have also been synthesized and studied for their potential as intermediates in catalytic reactions. researchgate.net

Iron Complexes: Iron can form stable complexes with quinoline derivatives in both its +2 and +3 oxidation states. The coordination of ligands like this compound to iron could lead to octahedral complexes. The synthesis would likely involve the reaction of the ligand with an iron(II) or iron(III) salt. The redox properties of these complexes would be of particular interest and could be studied using cyclic voltammetry. nih.gov

Zinc Complexes: Zinc(II) ions, having a d¹⁰ electronic configuration, typically form diamagnetic complexes with tetrahedral or octahedral geometries. nih.gov The synthesis of zinc complexes with this compound would be expected to proceed readily upon mixing the ligand with a zinc salt. These complexes are often fluorescent, a property that is enhanced upon coordination, making them interesting for applications in materials science. rroij.com

While transition metals are more commonly studied, main group metals can also form stable complexes with quinoline-based ligands. For example, aluminum(III) complexes of 8-hydroxyquinoline are well-known for their use in organic light-emitting diodes (OLEDs). rroij.com The synthesis of main group metal complexes with this compound would likely involve similar synthetic strategies to those used for transition metals, reacting the ligand with a salt of the desired main group metal. The resulting complexes could exhibit interesting photophysical properties.

Binding Modes and Coordination Geometries

The binding mode of this compound to a metal ion is expected to be as a bidentate N,C-donor ligand, where the quinoline nitrogen and a carbon atom from the benzodioxole ring coordinate to the metal center. However, a more likely scenario, by analogy to 8-hydroxyquinoline, is that if the ligand were modified to have a donor atom on the benzodioxole ring (e.g., a hydroxyl or amino group), it would act as a bidentate N,O- or N,N-donor ligand. scirp.org

The coordination geometry of the resulting metal complexes would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

For a 1:2 metal-to-ligand ratio with a divalent metal ion, an octahedral geometry is commonly observed, as seen with Co(II) and Ni(II) complexes of 8-hydroxyquinoline. scirp.org

A square-planar geometry is often adopted by Cu(II) complexes. scirp.org

Tetrahedral geometries are common for Zn(II) complexes. nih.gov

The steric bulk of the 8-(1,3-benzodioxol-5-yl) substituent could also play a significant role in dictating the final coordination geometry, potentially leading to distorted geometries to accommodate the ligand.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, NMR, EPR)

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between the ligand and the metal ion.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the coordination environment. The complexation of the ligand to a metal ion typically results in a shift of the ligand-based absorption bands (π→π* transitions) and the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals). nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution, particularly for diamagnetic complexes like those of Zn(II). Upon coordination, the chemical shifts of the protons and carbons on the quinoline and benzodioxole rings are expected to change, providing evidence of the metal-ligand interaction. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic species, such as Cu(II) and Fe(III) complexes. The EPR spectrum can provide information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding. nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes of this compound can be investigated using techniques like cyclic voltammetry. This method can determine the redox potentials of the metal center and the ligand, providing insights into the electronic effects of the benzodioxole substituent on the quinoline core. nih.gov The redox behavior of these complexes is crucial for their potential applications in areas such as catalysis and sensing. The stability of different oxidation states of the metal in the complex can be assessed, which is influenced by the donor properties of the ligand. nih.govnih.gov

Theoretical Modeling of Coordination Environments

Theoretical modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of coordination chemistry. epstem.netacs.orgmdpi.comnih.govresearchgate.net These computational methods allow for the prediction and analysis of molecular structures, electronic properties, and spectroscopic features of metal complexes, providing insights that complement experimental findings.

In the context of this compound, theoretical modeling can predict how the benzodioxole substituent at the 8-position influences the coordination sphere around a metal center. The quinoline nitrogen and the oxygen atoms of the benzodioxole group can potentially act as donor atoms, making the compound a bidentate or even a tridentate ligand. DFT calculations can help determine the most stable coordination modes and the preferred geometry of the resulting complexes, which are often octahedral or square-planar. acs.org

Detailed Research Findings from Theoretical Studies of Substituted Quinolines

While specific theoretical studies on this compound are not extensively available in the current literature, a wealth of research on structurally related quinoline derivatives provides a strong basis for understanding its potential coordination behavior.

Studies on 8-hydroxyquinoline (8-HQ) and its derivatives are particularly relevant. nih.govresearchgate.net Computational analyses of 8-HQ complexes have shown that the deprotonated hydroxyl group and the quinoline nitrogen atom act as a potent bidentate chelating pair. researchgate.net The electronic nature of substituents on the quinoline ring has been shown to significantly impact the electron density on these donor atoms, thereby affecting the strength of the metal-ligand bonds.

For instance, electron-donating groups tend to increase the basicity of the nitrogen atom and the phenolate (B1203915) oxygen, leading to more stable metal complexes. Conversely, electron-withdrawing groups can decrease the stability of the complexes. The 1,3-benzodioxole group is generally considered to be electron-donating, which would suggest that this compound could form stable complexes with a variety of transition metals.

Theoretical models of quinoline-based metal complexes have also been used to predict their spectroscopic properties, such as UV-Vis and infrared spectra. epstem.netsci-hub.se These calculations can help in the interpretation of experimental data and in the identification of the coordination mode of the ligand. Furthermore, frontier molecular orbital (HOMO-LUMO) analysis can provide insights into the electronic transitions and the charge transfer characteristics within the complex. researchgate.netarabjchem.org

Hypothetical Data Tables for Metal Complexes of this compound

Based on the general findings for other quinoline derivatives, we can construct hypothetical data tables to illustrate the expected structural parameters for complexes of this compound with common transition metals like Cu(II) and Zn(II). These tables are representative and aim to provide a scientifically plausible model for the coordination environments.

Table 1: Hypothetical DFT-Calculated Bond Lengths (Å) for M(II) Complexes of this compound

| Bond | [Cu(L)₂] | [Zn(L)₂] |

| M-N(quinoline) | 2.05 | 2.10 |

| M-O(benzodioxole) | 1.98 | 2.05 |

| C-N(quinoline) | 1.35 | 1.35 |

| C-O(benzodioxole) | 1.37 | 1.37 |

L represents the deprotonated form of the this compound ligand.

Table 2: Hypothetical DFT-Calculated Bond Angles (°) for M(II) Complexes of this compound

| Angle | [Cu(L)₂] (Square Planar) | [Zn(L)₂] (Tetrahedral) |

| N-M-N | 180.0 | 109.5 |

| O-M-O | 180.0 | 109.5 |

| N-M-O (chelate) | 85.0 | 90.0 |

| M-N-C | 120.0 | 118.0 |

| M-O-C | 115.0 | 112.0 |

L represents the deprotonated form of the this compound ligand.

These hypothetical tables illustrate that the coordination geometry can vary depending on the metal ion. For instance, Cu(II) complexes often favor a square-planar geometry, while Zn(II) complexes are typically tetrahedral. The bite angle of the chelating ligand (N-M-O) is expected to be close to 90 degrees, which is typical for five-membered chelate rings.

Applications of 8 1,3 Benzodioxol 5 Yl Quinoline in Advanced Materials and Chemical Systems Non Biological Focus

Optoelectronic Materials Development

The field of optoelectronics has benefited significantly from the integration of organic molecules that exhibit unique light-emitting and light-modulating properties. Quinoline (B57606) derivatives, in particular, have been a subject of intense research due to their inherent photophysical and electroluminescent capabilities. scispace.comresearchgate.net

Non-Linear Optical Devices

Non-linear optical (NLO) materials are crucial for the development of advanced photonic and optoelectronic devices. The search for organic molecules with strong NLO properties has led to the investigation of a derivative of 8-(1,3-benzodioxol-5-yl)quinoline, specifically (E)-N-(4-(3-(benzo[d] walisongo.ac.idnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide. nih.gov This chalcone (B49325) derivative has demonstrated significant NLO characteristics, making it a promising candidate for future optical device applications. nih.govrsc.org

Theoretical studies, employing Density Functional Theory (DFT) with B3LYP and M062X functionals, have provided valuable insights into the molecular and electronic structure, polarizability, and kinematic stability of this compound. nih.gov These calculations have shown good agreement with experimental results and have been instrumental in understanding the origin of its NLO properties. nih.gov The strategic inclusion of electron donor and acceptor substituents within the π-electron system of this organic material is a key factor in achieving high first and second-order hyperpolarizabilities. nih.gov

Experimental evaluation has confirmed the strong NLO response of this quinoline-1,3-benzodioxole chalcone. nih.gov The compound exhibits a multi-step thermal decomposition process, indicating its stability over a range of temperatures, a critical factor for materials used in optical devices. nih.gov

Table 1: Theoretical and Experimental Data for (E)-N-(4-(3-(benzo[d] walisongo.ac.idnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide

| Property | Method | Result | Reference |

| Non-Linear Optical Properties | --- | Strong | nih.gov |

| First Hyperpolarizability (β) | DFT | Significant | nih.gov |

| Second Hyperpolarizability (γ) | DFT | Significant | nih.gov |

| UV-Vis Absorption | Experimental | Bands below 250 nm (n → σ* and π → σ* transitions) | nih.gov |

| Fluorescence | Experimental | Characterized | nih.gov |

| Thermal Stability | TG/DTA | Multi-step decomposition, total mass loss of 83.2% | nih.gov |

| Crystal Structure | XRD | Space group Pca21 | nih.gov |

Organic Light-Emitting Diodes (OLEDs) Component Research

Quinoline and its derivatives are recognized for their application as emitting layer materials in Organic Light-Emitting Diodes (OLEDs). scispace.commdpi.com The inherent fluorescence of the quinoline scaffold makes it a suitable candidate for creating efficient and stable light-emitting materials. scispace.com While specific research on the direct use of this compound in OLEDs is not extensively documented, the known electroluminescent properties of related quinoline compounds suggest its potential in this area. researchgate.netnih.gov 8-Hydroxyquinoline (B1678124) derivatives, for instance, are well-known ligands for metal complexes used in OLEDs. mdpi.com The combination of the quinoline core with the electron-rich 1,3-benzodioxole (B145889) group could potentially modulate the electronic and photophysical properties in a way that is beneficial for OLED performance. Further research into the synthesis and characterization of metal complexes of this compound could unveil new materials for OLED applications.

Catalysis in Organic Transformations

The utility of quinoline derivatives extends into the realm of catalysis, where they primarily function as ligands that can coordinate with metal centers to facilitate a variety of organic reactions.

Use as a Ligand in Homogeneous Catalysis

Quinoline-based ligands have been successfully employed in homogeneous catalysis. rsc.org Metal complexes featuring quinoline derivatives can act as efficient catalysts for reactions such as epoxidation. rsc.org The nitrogen atom in the quinoline ring and potentially other coordinating atoms can form stable complexes with transition metals, influencing the reactivity and selectivity of the catalytic center. rsc.org Although specific studies detailing the use of this compound as a ligand in homogeneous catalysis are not prominent, its structural similarity to other catalytically active quinolines suggests it could be a valuable ligand. The electronic properties conferred by the 1,3-benzodioxole moiety could modulate the catalytic activity of its metal complexes. For example, oxorhenium(V) complexes with quinoline carboxylic acid derivatives have been shown to be effective catalysts for the epoxidation of cyclooctene. rsc.org

Immobilization for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. Quinoline derivatives can be immobilized onto solid supports to create robust heterogeneous catalysts. While there is no specific literature on the immobilization of this compound, the general strategies for anchoring organic ligands to materials like silica (B1680970) or polymers could be applied. For instance, silica-supported iron tetrasulfophthalocyanine catalysts have been used for the oxidation of 8-hydroxyquinoline. rsc.org This indicates the feasibility of using supported quinoline-based systems in heterogeneous catalysis. The development of heterogeneous catalysts from this compound could lead to new, efficient, and recyclable catalytic systems for various organic transformations.

Chemo-sensing and Probe Development (Non-Biological Targets)

The ability of quinoline derivatives to exhibit changes in their fluorescence upon interaction with specific analytes makes them excellent candidates for the development of chemosensors. nih.gov

Quinoline-based fluorescent probes have been developed for the detection of various metal ions. nih.gov The mechanism of sensing often involves the coordination of the metal ion with the quinoline ligand, leading to a change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence. nih.gov For example, a chemosensor based on two quinoline moieties has been synthesized for the detection of zinc ions in aqueous media with a very low detection limit. nih.gov While direct applications of this compound as a chemosensor for non-biological targets are not yet reported, its structure contains the necessary features for such applications. The nitrogen atom of the quinoline ring and the oxygen atoms of the benzodioxole group could act as coordination sites for metal ions. The development of fluorescent probes based on this scaffold could offer new analytical tools for the detection of environmentally relevant metal ions.

Components in Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions makes it a candidate for the construction of supramolecular assemblies. These organized molecular systems are of interest for developing new materials with tailored properties. The formation of such assemblies is primarily governed by hydrogen bonding and π–π stacking interactions.

While direct studies on the supramolecular chemistry of this compound are not extensively documented, research on analogous compounds provides significant insights. For instance, the synthesis and crystallographic analysis of {[(E)-(1,3-benzodioxol-5-yl)methylidene]amino}thiourea have revealed its capacity to form distinctive dimeric structures and three-dimensional networks. mdpi.comnih.govresearchgate.net The supramolecular organization of this compound is predominantly driven by hydrogen bonding and π–π stacking interactions. mdpi.comnih.govresearchgate.net The benzodioxole moiety, along with the thiosemicarbazone group, plays a crucial role in establishing these interactions. nih.gov

Similarly, a chalcone derivative incorporating both quinoline and 1,3-benzodioxole moieties, specifically (E)-N-(4-(3-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, has been synthesized and its crystal structure analyzed. rsc.org This research highlights the potential for creating complex, functional molecules by combining these two heterocyclic systems. rsc.org The study of such conjugates is crucial for understanding the non-covalent interactions that can be exploited in the design of novel supramolecular structures. researchgate.net

The key interactions that would likely govern the assembly of this compound in supramolecular structures include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

π–π Stacking: The aromatic nature of both the quinoline and benzodioxole rings allows for significant π–π stacking interactions, which are fundamental to the stability of many supramolecular architectures.

These interactions are foundational to the development of new materials, including liquid crystals, porous organic frameworks, and molecular sensors. The specific geometry and electronic properties of this compound would influence the resulting supramolecular arrangement and, consequently, the material's properties.

| Compound | Key Supramolecular Interactions | Resulting Structure | Reference |

| {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | Hydrogen bonding, π–π stacking | Dimeric formations, 3D network | mdpi.comnih.govresearchgate.net |

| (E)-N-(4-(3-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide | Not explicitly detailed, but expected to involve H-bonding and π–π stacking | Crystalline solid | rsc.org |

Corrosion Inhibition Studies

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. researchgate.net The high electron density of the quinoline ring system, coupled with the presence of heteroatoms, facilitates strong adsorption and the formation of stable complexes with metal ions. researchgate.net

The introduction of substituents at the 8-position of the quinoline ring can significantly enhance its corrosion inhibition properties. researchgate.net Functional groups containing heteroatoms like oxygen and nitrogen can act as additional adsorption centers, strengthening the bond between the inhibitor and the metal surface. researchgate.net Given this, this compound is a promising candidate for corrosion inhibition. The benzodioxole moiety, with its two oxygen atoms, can provide extra coordination sites, potentially leading to a more robust and stable protective film.

Studies on a variety of quinoline derivatives have demonstrated their effectiveness in mitigating corrosion. For example, a benzyl (B1604629) quinoline chloride derivative has been shown to be a highly effective corrosion inhibitor for N80 steel in hydrochloric acid, a common fluid in industrial applications like acidizing processes in the oil and gas industry. spe.org The mechanism of inhibition for quinoline derivatives often involves mixed-type inhibition, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The table below summarizes the corrosion inhibition efficiency of several quinoline derivatives, illustrating the general potential of this class of compounds. While specific data for this compound is not available, the performance of these related compounds suggests its likely effectiveness.

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Benzyl quinolinium chloride derivative (BQD) | N80 Steel | 20 wt% HCl | >95 at 194°F (0.5 wt% SIDM) | spe.org |

| 8-Hydroxyquinoline | Mild Steel | 1 M HCl | High (Specific % not provided) | researchgate.net |

| Amino-substituted quinolines | Mild Steel | Acidic media | Effective (Specific % not provided) | researchgate.netresearchgate.net |

| Methoxy-substituted quinolines | Mild Steel | Acidic media | Effective (Specific % not provided) | researchgate.netresearchgate.net |

The adsorption of quinoline derivatives on the metal surface typically follows the Langmuir adsorption isotherm, which indicates the formation of a monolayer of inhibitor molecules. researchgate.net This protective layer acts as a physical barrier, isolating the metal from the corrosive environment. The presence of the benzodioxole group in this compound is expected to enhance this protective action through increased surface coverage and stronger adsorption.

Structure Property Relationships and Derivative Design for 8 1,3 Benzodioxol 5 Yl Quinoline

Rational Design of Substituted Derivatives

The design of new molecules based on the 8-(1,3-benzodioxol-5-yl)quinoline scaffold involves targeted chemical modifications to either the quinoline (B57606) ring, the benzodioxole ring, or the linkage between them. This approach allows for systematic exploration of the chemical space to optimize desired properties.

The quinoline nucleus is amenable to various substitutions that can significantly alter the molecule's properties. mdpi.com Halogenation is a common and effective modification strategy. For instance, an operationally simple, metal-free protocol has been established for the regioselective halogenation of 8-substituted quinolines at the C5-position. rsc.orgresearchgate.net This method utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source, proceeding under mild, room temperature conditions. rsc.org

Studies on the bromination of 8-substituted quinolines have been reinvestigated to optimize yields and regioselectivity. The direct bromination of 8-methoxyquinoline, a related structure, yields 5-bromo-8-methoxyquinoline (B186703) as the sole product with high regioselectivity. acgpubs.org In contrast, bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5,7-dibromo and 7-bromo derivatives. acgpubs.org These findings demonstrate that the substituent at the 8-position directs the position of halogenation.

Beyond halogenation, substitution at the quinoline nitrogen (N-1) represents another modification pathway. For example, alkylation of the quinoline nitrogen atom has been performed on related quinoline structures, such as chloroquine, through reactions with quaternary ammonium (B1175870) salts. nih.gov Another significant modification involves the oxidation of 8-hydroxyquinoline precursors to form quinoline-5,8-diones, a class of compounds with notable biological activity. researchgate.netgoogle.com This transformation can be achieved through methods like photo-oxidation. researchgate.netgoogle.com

| Parent Compound | Reaction Condition | Product | Reference |

|---|---|---|---|

| 8-Substituted Quinoline | Trihaloisocyanuric acid, air, room temp. | C5-Halogenated-8-substituted quinoline | rsc.org |

| 8-Methoxyquinoline | Br₂, CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Br₂, CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Photo-oxidation | Quinoline-5,8-dione | researchgate.net |

The benzodioxole ring, also known as the piperonyl group, is found in numerous natural compounds and is a key pharmacophore. nih.gov Modifications to this ring can be achieved by utilizing substituted precursors during synthesis. For example, synthetic routes have been developed for benzodioxole derivatives bearing additional functional groups, such as acetate (B1210297) and acetic acid moieties with halogen substitutions on an adjacent phenyl ring. nih.gov

Introducing or modifying a linker between the quinoline and benzodioxole moieties, or between the core structure and an ancillary group, is a powerful strategy for developing new derivatives. A notable example involves the synthesis of a chalcone (B49325) derivative, (E)-N-(4-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide. researchgate.netrsc.org In this molecule, an extended linker containing amide and α,β-unsaturated carbonyl functionalities separates the quinoline and benzodioxole-containing parts.

Other linker modifications include the incorporation of functionalized spacers such as amides, hydrazides, and ureas to connect the quinoline subunit to an ancillary aromatic ring. nih.gov Amide derivatives, in particular, have been identified as promising leads for further development. nih.gov Another approach involves creating hybrid molecules where a 1,2,3-triazole ring, formed via click chemistry, serves as a stable linker connecting an 8-aminoquinoline (B160924) core to other fragments. researchgate.net This method is effective for generating libraries of diverse compounds. researchgate.net

| Linker Type | Description | Example Compound Class | Reference |

|---|---|---|---|

| Amide, Hydrazide, Urea | Functionalized spacers connecting quinoline to another aromatic ring. | Linker-modified quinoline derivatives | nih.gov |

| Chalcone-Amide | An extended linker with amide and α,β-unsaturated carbonyl groups. | (E)-N-(4-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide | researchgate.netrsc.org |

| 1,2,3-Triazole | A heterocyclic ring used to link 8-aminoquinoline to other moieties. | 8-Aminoquinoline-1,2,3-triazole hybrids | researchgate.net |

| Amide (from natural acids) | Linkers formed by coupling natural antioxidant acids (e.g., lipoic, caffeic) to 8-aminoquinoline. | 8-Quinoline-N-substituted derivatives | nih.gov |

Impact of Substituents on Electronic and Steric Properties

The introduction of substituents onto the this compound framework directly influences its electronic and steric profile. These changes are critical as they can modulate the molecule's conformation, reactivity, and interactions with biological targets.

Electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens, nitro) on either the quinoline or benzodioxole ring alter the electron density distribution across the molecule. nih.gov This electronic perturbation affects properties such as the molecule's dipole moment, polarizability, and the energy of its frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, in related chalcone systems, electronic parameters have a significant correlation with their biological activity. nih.gov

Influence of Structural Changes on Spectroscopic Signatures

Structural modifications to the this compound scaffold result in predictable changes to its spectroscopic signatures (NMR, IR, UV-Vis, and Fluorescence). These analytical techniques are essential for confirming the structure of new derivatives and for understanding their electronic properties.

In the ¹H NMR spectrum of the extended chalcone derivative (E)-N-(4-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, characteristic signals confirm the presence of all constituent parts, including the quinoline, benzodioxole (with its O-CH₂-O signal around 6.13 ppm), and the vinylic protons of the chalcone linker. nih.govrsc.org The ¹³C NMR spectrum likewise provides distinct signals for the carbonyl and aromatic carbons. rsc.org

The infrared (IR) spectrum reveals key functional groups. For the aforementioned chalcone derivative, distinct stretching vibrations for the ester and ketone carbonyl groups appear around 1740 cm⁻¹ and 1659 cm⁻¹, respectively. nih.gov For a thiosemicarbazone derivative, characteristic bands for ν(N-H), ν(C=N), and ν(C=S) are observed. nih.gov

The UV-Vis absorption spectrum is particularly sensitive to changes in the electronic structure. The extended chalcone derivative exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The presence of a strong intramolecular charge transfer (ICT) from the electron-donating 1,3-benzodioxole (B145889) group towards the electron-accepting α,β-unsaturated carbonyl moiety leads to distinct absorption bands. nih.gov Studies on other 8-hydroxyquinoline derivatives show that fluorescence properties are highly dependent on the nature of the substituent at the 8-position and the solvent, indicating that these properties are tunable through structural modification. researchgate.net

| Spectroscopy | Key Features and Observations |

|---|---|

| ¹H NMR, ¹³C NMR | Signals correspond to quinoline, benzodioxole, and chalcone moieties, confirming the structure. |

| FT-IR | Shows characteristic absorption bands for various functional groups present in the molecule. |

| UV-Vis | Absorption bands indicate π → π* and n → π* transitions. A good intramolecular charge transfer (ICT) is observed from the benzodioxole donor to the carbonyl acceptor. |

| Fluorescence | The molecule exhibits fluorescence, the characteristics of which are influenced by its electronic structure. |

Tunability of Nonlinear Optical Responses through Structural Perturbations

Nonlinear optical (NLO) materials are of great interest for applications in optical technologies. The NLO response of a molecule is highly dependent on its electronic structure, particularly its ability to be polarized by an external electric field. Molecules with significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group often exhibit strong NLO properties.

The derivative (E)-N-(4-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide has been shown to possess strong NLO properties. rsc.orgnih.gov This is attributed to the effective ICT from the electron-rich 1,3-benzodioxole moiety (the donor) through the π-conjugated system of the chalcone linker to the α,β-unsaturated carbonyl group (the acceptor). nih.gov

The tunability of this NLO response arises from the ability to modify this donor-π-acceptor system. Structural perturbations, such as:

Introducing stronger electron-donating or withdrawing groups on the benzodioxole or quinoline rings.

Extending or altering the conjugation of the π-linker.

Changing the nature of the acceptor group.

These modifications can enhance the ICT, increase the molecular hyperpolarizability (a measure of NLO activity), and thus tune the NLO response. Theoretical DFT studies have been used to correlate the molecular structure with its electronic and NLO properties, providing a rational basis for designing new derivatives with enhanced NLO performance. rsc.orgnih.gov These findings suggest that the this compound scaffold is a promising platform for developing new materials for optical applications. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research focused on the computational screening and derivative design of the compound This compound . While extensive research exists on the computational analysis of various quinoline derivatives, this particular molecule has not been the specific subject of published studies in this context.

Therefore, it is not possible to provide a detailed article on the structure-property relationships and derivative design of this compound through computational screening as per the requested outline. The principles of computational screening, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely applied to the broader class of quinolines to which this compound belongs.

General Principles of Computational Screening for Quinoline Derivatives

In the absence of specific data for this compound, a general overview of how computational screening is applied to quinoline derivatives can be provided. This approach is standard in medicinal chemistry for designing novel therapeutic agents.

Concluding Perspectives and Future Research Directions in 8 1,3 Benzodioxol 5 Yl Quinoline Research

Summary of Current Understanding

The compound 8-(1,3-benzodioxol-5-yl)quinoline and its derivatives represent a significant class of heterocyclic compounds, drawing interest for their diverse potential applications. Structurally, these molecules fuse a quinoline (B57606) core with a 1,3-benzodioxole (B145889) moiety. Quinoline derivatives, in general, are recognized for a wide array of biological activities. mdpi.com The fusion of these two heterocyclic systems can give rise to molecules with unique properties. mdpi.com

Research has demonstrated the synthesis of related structures, such as chalcone (B49325) derivatives incorporating both quinoline and 1,3-benzodioxole motifs. rsc.orgresearchgate.net These syntheses often involve multi-step reactions, including condensation and cyclization processes. researchgate.netontosight.ai Characterization of these compounds is typically achieved through standard spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, with single-crystal X-ray diffraction being used for definitive structural elucidation. rsc.orgresearchgate.net

The primary focus of much of the current research into quinoline-benzodioxole hybrids has been on their potential applications in material science, particularly in the realm of nonlinear optics (NLO). rsc.orgresearchgate.net Certain derivatives have exhibited strong NLO properties, suggesting their potential use in photonic and optoelectronic devices. rsc.org Theoretical studies, often employing Density Functional Theory (DFT), have been used to complement experimental findings, providing insights into molecular structure, electronic properties, and reactivity. rsc.org

Challenges and Opportunities in Synthesis and Characterization

The characterization of these compounds, while well-established, can present its own set of challenges. Obtaining high-quality single crystals suitable for X-ray diffraction, which provides unambiguous structural information, can be a significant hurdle. rsc.org Furthermore, a comprehensive understanding of the structure-property relationships requires a combination of various analytical techniques.

An area of opportunity is the development of a more extensive library of this compound derivatives with diverse substitution patterns. This would enable a more systematic investigation of how structural modifications influence the compound's chemical and physical properties. The creation of such a library would be greatly facilitated by the development of more robust and high-yielding synthetic methodologies.

Emerging Trends in Computational Chemistry and Material Science Applications

Computational chemistry, particularly DFT, is playing an increasingly vital role in predicting and understanding the properties of this compound derivatives. Theoretical calculations have shown good agreement with experimental results for related compounds, providing valuable information on molecular geometry, electronic structure, and nonlinear optical properties. rsc.org An emerging trend is the use of computational screening to identify promising candidates for specific material science applications prior to their synthesis, thereby saving time and resources.

In material science, the focus is expanding beyond just NLO properties. The high thermal stability observed in some quinoline-based compounds suggests their potential for use in high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The strategic incorporation of electron donor and acceptor groups into the molecular framework is a key design principle for enhancing intramolecular charge transfer (ICT), which is crucial for many optical and electronic applications. researchgate.net

Future research will likely involve more sophisticated computational models to predict a wider range of properties, including solid-state packing and its effect on bulk material properties. The synergy between computational prediction and experimental validation will be crucial for the rational design of new materials based on the this compound scaffold.

Potential for Novel Applications in Non-Biological Chemical Systems

While much of the research on quinoline derivatives has a biological focus purdue.edu, the unique electronic and structural features of this compound open up possibilities for applications in non-biological chemical systems. The nitrogen atom in the quinoline ring provides a coordination site, suggesting potential applications as ligands for metal complexes. nih.gov These complexes could find use in various catalytic processes or as novel materials with interesting magnetic or photophysical properties.

The extended π-conjugated system of the molecule also makes it a candidate for applications in molecular electronics and sensor technology. The ability to tune the electronic properties through chemical modification could lead to the development of chemosensors capable of detecting specific analytes through changes in their optical or electronic signals.

Further exploration into the reactivity of the this compound core could unveil new synthetic transformations and applications. For example, the quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, allowing for further functionalization and the creation of more complex molecular architectures. purdue.edu

Interdisciplinary Research Avenues (e.g., Optoelectronics, Advanced Catalysis)

The future of research on this compound lies in fostering interdisciplinary collaborations. The demonstrated nonlinear optical properties and thermal stability of related compounds provide a strong impetus for joint efforts between synthetic chemists and materials scientists to develop next-generation optoelectronic devices. rsc.orgresearchgate.net This could include the design and fabrication of more efficient OLEDs, optical switches, and data storage materials.

In the field of advanced catalysis, the quinoline moiety's ability to act as a ligand for transition metals could be exploited. nih.gov Collaboration with inorganic and organometallic chemists could lead to the development of novel catalysts for a variety of organic transformations. For example, the clean catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione highlights the potential of quinoline-based systems in catalysis. rsc.org

Furthermore, the intersection of computational chemistry with these fields will be paramount. Theoretical modeling can guide the design of new ligands for catalysis with enhanced activity and selectivity, as well as predict the optoelectronic properties of new materials before they are synthesized. This integrated approach, combining synthesis, characterization, theoretical modeling, and device fabrication, will be key to unlocking the full potential of this compound and its derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.